



# Dynasore Hydrate: Application in High-Throughput Screening for Dynamin Inhibitors

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Compound of Interest		
Compound Name:	Dynasore hydrate	
Cat. No.:	B6590803	Get Quote

**Application Note and Protocols** 

## Introduction

**Dynasore hydrate** is a cell-permeable small molecule that acts as a reversible, non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin Drp1.[1][2] Dynamins are large GTPases essential for the scission of nascent vesicles from parent membranes, a critical step in processes like clathrin-mediated endocytosis.[1][3][4] By inhibiting dynamin's function, **Dynasore hydrate** effectively blocks the formation of clathrin-coated vesicles, making it an invaluable tool for studying endocytic pathways.[5][6] Its rapid action and reversible nature have established it as a standard control compound in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of endocytosis and dynamin activity.[1][7]

## **Mechanism of Action**

**Dynasore hydrate** targets the GTPase domain of dynamin, interfering with its ability to hydrolyze GTP. This hydrolysis is a crucial conformational change that provides the mechanical force required to pinch off vesicles from the plasma membrane.[3] It is important to note that **Dynasore hydrate** has been shown to inhibit the assembly-stimulated GTPase activity of dynamin rather than its basal GTPase activity.[3][4][8] This distinction is critical when designing and interpreting HTS assays. Recent studies have also highlighted potential off-target effects, including perturbations of plasma membrane cholesterol levels and actin filament destabilization, which should be considered in experimental design.[3]



## **High-Throughput Screening Applications**

**Dynasore hydrate** is frequently employed as a positive control in HTS assays designed to identify new inhibitors of dynamin-dependent processes. Two primary types of in vitro HTS assays are commonly used:

- Stimulated GTPase Activity Assays: These assays measure the rate of GTP hydrolysis by dynamin in the presence of stimulating agents like GST-Grb2 or lipid nanotubes, which promote dynamin self-assembly.[3][7] The amount of inorganic phosphate (Pi) or GDP produced is quantified as a measure of enzyme activity.
- Cell-Based Endocytosis Assays: These assays monitor the uptake of labeled cargo
  molecules (e.g., fluorescently tagged transferrin) into cells.[7] A decrease in cargo
  internalization in the presence of a test compound, comparable to the effect of **Dynasore**hydrate, indicates potential inhibition of endocytosis.

### **Data Presentation**

The following tables summarize quantitative data for **Dynasore hydrate** in relevant HTS assays.

Assay Type	Dynamin Isoform	Stimulator	IC50 (μM)	Reference
Stimulated GTPase Activity (Malachite Green)	Dynamin-1	Lipid Nanotubes	83.5	[3]
Cell-Based Transferrin Uptake (Automated Assay)	Not specified	Serum-free conditions	34.7	[5]

Note: IC50 values can vary depending on assay conditions, including enzyme and substrate concentrations.

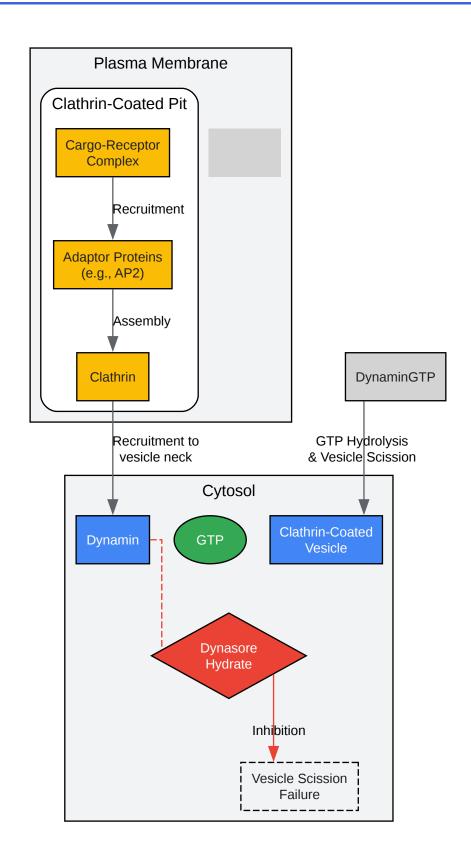




## **Signaling Pathway and Experimental Workflows**

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

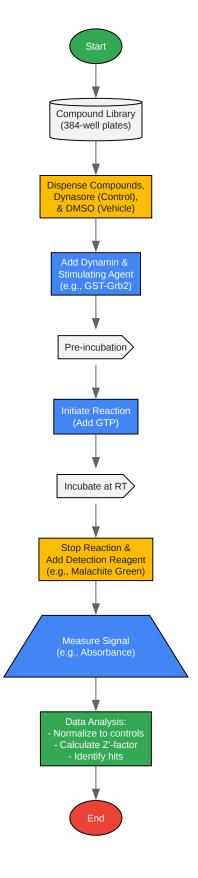




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Caption: Clathrin-mediated endocytosis pathway and the inhibitory action of **Dynasore hydrate**.





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Caption: High-throughput screening workflow for identifying dynamin GTPase inhibitors.

# Experimental Protocols Protocol 1: In Vitro Stimulated Dynamin GTPase HTS Assay (Malachite Green)

This protocol is adapted from the initial screening method used to identify Dynasore.[7]

#### Materials:

- Purified full-length human dynamin-1
- GST-Grb2
- · GTP solution
- Assay Buffer: 50 mM Tris pH 7.5, 3 mM MgCl<sub>2</sub>, 100 mM KCl, 0.2 mM EGTA
- Malachite Green Reagent
- 384-well microplates
- Test compounds and Dynasore hydrate dissolved in DMSO

#### Procedure:

- Compound Plating: Dispense test compounds, **Dynasore hydrate** (positive control, e.g., final concentration 100  $\mu$ M), and DMSO (vehicle control) into separate wells of a 384-well plate.
- Enzyme Preparation: Prepare a master mix containing 100 nM dynamin-1 and 2  $\mu$ M GST-Grb2 in Assay Buffer.
- Enzyme Addition: Add the dynamin/GST-Grb2 mixture to each well.



- Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow compounds to interact with the enzyme.
- Reaction Initiation: Add GTP to each well to a final concentration of 1 mM to start the reaction.
- Incubation: Incubate the plate for 30-60 minutes at 37°C.
- Reaction Termination and Detection: Stop the reaction by adding the Malachite Green Reagent, which detects the free phosphate released during GTP hydrolysis.
- Data Acquisition: Read the absorbance at ~620 nm using a microplate reader.
- Data Analysis: Normalize the data to controls. A decrease in absorbance indicates inhibition
  of GTPase activity. Calculate the Z'-factor to assess assay quality.

## **Protocol 2: Cell-Based Transferrin Uptake HTS Assay**

This protocol outlines a common method to assess the impact of compounds on clathrin-mediated endocytosis.[7]

#### Materials:

- HeLa cells (or other suitable cell line)
- DMEM (or appropriate cell culture medium)
- Fluorescently-labeled transferrin (e.g., Alexa Fluor 647-Transferrin)
- **Dynasore hydrate** (e.g., 80 μM final concentration)
- Test compounds in DMSO
- 384-well imaging plates
- High-content imaging system

#### Procedure:



- Cell Plating: Seed HeLa cells into 384-well imaging plates and grow to 70-80% confluency.
- Compound Addition: Add test compounds, Dynasore hydrate (positive control), and DMSO (vehicle control) to the cells.
- Pre-incubation: Incubate for 30 minutes at 37°C in serum-free medium.[7][9]
- Cargo Addition: Add fluorescently-labeled transferrin to each well.
- Uptake Incubation: Incubate for 15-20 minutes at 37°C to allow for internalization.
- Cell Fixation and Staining: Wash the cells with cold PBS to remove non-internalized transferrin, then fix the cells (e.g., with 4% paraformaldehyde). Nuclei can be counterstained (e.g., with DAPI).
- Imaging: Acquire images using a high-content imaging system.
- Image Analysis: Quantify the amount of internalized transferrin per cell by measuring the integrated fluorescence intensity within the cell boundaries (defined by brightfield or another cellular stain).
- Data Analysis: Normalize the data to controls. A decrease in intracellular fluorescence indicates inhibition of endocytosis.

## Conclusion

**Dynasore hydrate** serves as a critical tool and benchmark compound in high-throughput screening for the discovery of novel dynamin inhibitors. Its well-characterized mechanism of action and established use in both biochemical and cell-based assays make it an essential component of the researcher's toolkit for investigating endocytic pathways. When using **Dynasore hydrate**, it is crucial to be mindful of its specificity for stimulated versus basal GTPase activity and to consider potential off-target effects in the interpretation of screening data.

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